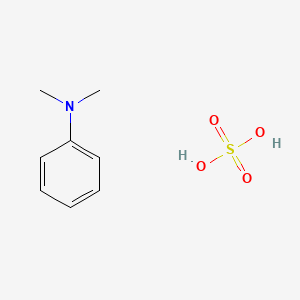

N,N-dimethylaniline;sulfuric acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N,N-dimethylaniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.H2O4S/c1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDIQFPDYZBNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-69-7 (Parent) | |

| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1069293 | |

| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58888-49-6 | |

| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Reaction of N,N-Dimethylaniline with Concentrated Sulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between N,N-dimethylaniline and concentrated sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution, specifically sulfonation, a critical process in the synthesis of various dyes, pharmaceuticals, and other organic intermediates. This document details the underlying mechanism, reaction products, quantitative data, and a representative experimental protocol.

Reaction Overview and Mechanism

The reaction of N,N-dimethylaniline with concentrated sulfuric acid primarily yields N,N-dimethylaniline-4-sulfonic acid. The reaction proceeds through an initial acid-base reaction to form the N,N-dimethylanilinium salt, followed by electrophilic aromatic substitution where sulfur trioxide (SO₃), present in equilibrium in concentrated sulfuric acid, acts as the electrophile.

The mechanism is understood to involve an initial N-sulfamation to form a phenylsulfamic acid intermediate. This intermediate then undergoes an intermolecular rearrangement at elevated temperatures to yield the thermodynamically more stable para-substituted product.[1][2] The strong electron-donating nature of the dimethylamino group directs the incoming electrophile predominantly to the para position. However, under forcing conditions with fuming sulfuric acid, the formation of the meta-isomer can be observed due to the protonation of the dimethylamino group, which transforms it into a meta-directing group.[1]

Reaction Pathway

Caption: Reaction mechanism of N,N-dimethylaniline sulfonation.

Quantitative Data

The yield of the sulfonation reaction is influenced by factors such as reaction temperature, time, and the concentration of sulfuric acid. The following table summarizes representative quantitative data from various studies.

| Reactant | Reagent | Temperature | Time | Product | Yield | Reference |

| N,N-Dimethylaniline | Tributylsulfoammonium betaine (TBSAB) | 120 °C | 24 h | N,N-Dimethylaniline-4-sulfonate | 70% | ChemRxiv[3] |

| Aniline | Concentrated H₂SO₄ | High Temperature | - | Aniline-4-sulfonic acid | High | General knowledge from sulfonation reactions[2] |

| 2,6-Dimethylaniline | Sulfuric Acid | 160 °C | 8 h | 2,6-Dimethylaniline-4-sulfonate | 90% | Journal of the Chemical Society, Perkin Transactions 2[4] |

| 3,4-Dimethylaniline | Sulfuric Acid | 160 °C | 8 h | 3,4-Dimethylaniline-6-sulfonate | High | Journal of the Chemical Society, Perkin Transactions 2[4] |

Experimental Protocol

This section provides a detailed methodology for the sulfonation of N,N-dimethylaniline. This protocol is a composite based on established procedures for the sulfonation of anilines.

Objective: To synthesize N,N-dimethylaniline-4-sulfonic acid.

Materials:

-

N,N-dimethylaniline (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Heating mantle

-

Round-bottom flask (250 mL) with reflux condenser

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath.

-

Addition of Reactant: Slowly and with constant stirring, add 10 mL of N,N-dimethylaniline to the cooled sulfuric acid. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 20°C.

-

Heating: Once the addition is complete, remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture using a heating mantle to 180-190°C for 4-5 hours.

-

Quenching and Precipitation: After the heating period, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. The product, N,N-dimethylaniline-4-sulfonic acid, will precipitate out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold water to remove any remaining acid. The product can be further purified by recrystallization from hot water.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Safety Precautions:

-

N,N-dimethylaniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

-

The reaction is exothermic; proper temperature control is crucial.

Experimental Workflow

Caption: General experimental workflow for sulfonation.

References

The Reaction of N,N-dimethylaniline with Sulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions that occur between N,N-dimethylaniline and sulfuric acid. The nature of the products formed is highly dependent on the reaction conditions, particularly the concentration of the sulfuric acid and the temperature. This document details the reaction mechanisms, product profiles, and includes relevant experimental protocols.

Core Reaction Principles: The Dual Nature of the Dimethylamino Group

The dimethylamino group (-N(CH₃)₂) of N,N-dimethylaniline is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

However, in the presence of a strong acid like sulfuric acid, the nitrogen atom is protonated to form the N,N-dimethylanilinium ion (-N⁺H(CH₃)₂). This protonation dramatically alters the electronic properties of the substituent. The resulting positively charged group becomes a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.[1][2][3][4][5] The equilibrium between the protonated and unprotonated forms is a critical factor in determining the final product distribution.

Products of the Reaction

The reaction of N,N-dimethylaniline with sulfuric acid can lead to several products, primarily through electrophilic aromatic substitution (sulfonation) on the benzene ring.

Sulfonation

Sulfonation of N,N-dimethylaniline with concentrated or fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

-

p-Aminobenzenesulfonic Acid Analog: Under conditions where the equilibrium favors the unprotonated form, or through a rearrangement mechanism, the major product is the para-sulfonated isomer, N,N-dimethyl-4-aminobenzenesulfonic acid.[3][6]

-

m-Aminobenzenesulfonic Acid Analog: When using fuming sulfuric acid, the highly acidic conditions lead to extensive protonation of the dimethylamino group, resulting in the formation of the meta-sulfonated isomer, N,N-dimethyl-3-aminobenzenesulfonic acid, as the major product.[4]

N-Sulfonation

Initially, the reaction can also occur on the nitrogen atom to form an N-sulfonated intermediate, a phenylsulfamic acid derivative. This intermediate can then undergo rearrangement upon heating to yield the more stable C-sulfonated product, typically the para isomer.[3][6]

Quantitative Data

The yields of the various products are highly dependent on the specific reaction conditions. The following table summarizes available quantitative data from the literature.

| Product | Reagents and Conditions | Yield | Reference |

| N,N-dimethyl-4-aminobenzenesulfonic acid | Tributylsulfoammonium betaine (as a sulfamating agent), followed by thermal rearrangement | 70% (isolated) | [6] |

| m-Nitro-N,N-dimethylaniline | Nitric acid in concentrated sulfuric acid, 5-10°C | 56-63% | [7] |

Note: The nitration of N,N-dimethylaniline in a mixture of nitric and sulfuric acids serves as a well-documented example of an electrophilic aromatic substitution where the protonated anilinium ion directs the incoming electrophile to the meta position.[1][2][5][7][8][9]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of m-nitro-N,N-dimethylaniline, which illustrates the principles of electrophilic substitution on N,N-dimethylaniline in a strong acid medium.

Synthesis of m-Nitro-N,N-dimethylaniline [7]

-

Preparation of the N,N-dimethylaniline sulfate solution:

-

In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid (sp. gr. 1.84).

-

Cool the flask in an ice bath.

-

Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25°C.

-

Continue stirring and cooling until the temperature of the solution drops to 5°C.

-

-

Preparation of the nitrating mixture:

-

In a separate flask, prepare a nitrating mixture by adding 366 g (200 mL, 3.6 moles) of concentrated sulfuric acid to 286 g (200 mL, 3.15 moles) of concentrated nitric acid (sp. gr. 1.42) with cooling and stirring.

-

-

Nitration reaction:

-

Transfer the nitrating mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the solution of N,N-dimethylaniline sulfate. The tip of the dropping funnel should be kept beneath the surface of the solution.

-

Maintain the reaction temperature between 5°C and 10°C, which can be effectively controlled by adding small pieces of dry ice to the reaction mixture. The addition should take approximately 1.5 hours.

-

After the addition is complete, stir the solution at 5–10°C for an additional hour.

-

-

Work-up and isolation:

-

Pour the reaction mixture with stirring into an enameled pail containing 6 liters of ice and water.

-

The subsequent neutralization and purification steps are detailed in the original literature to isolate the m-nitrodimethylaniline. The yield of the bright orange crystalline product is reported to be between 280–316 g (56–63%), with a melting point of 59–60°C.

-

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways involved in the reaction of N,N-dimethylaniline with sulfuric acid.

Figure 1: General overview of the competing reaction pathways for the sulfonation of N,N-dimethylaniline in the presence of sulfuric acid.

Figure 2: Experimental workflow for the synthesis of m-nitro-N,N-dimethylaniline, illustrating a typical electrophilic substitution in a strong acid medium.

References

- 1. organic chemistry - Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Page loading... [wap.guidechem.com]

- 3. quora.com [quora.com]

- 4. organic chemistry - Why is it preferred to sulfonate nitrogen instead of carbon? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. embibe.com [embibe.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

N,N-dimethylaniline behavior in acidic medium

An In-depth Technical Guide to the Behavior of N,N-dimethylaniline in Acidic Medium

Introduction

N,N-dimethylaniline (DMA) is a tertiary amine and a substituted derivative of aniline, widely utilized as a precursor in the synthesis of dyes (e.g., malachite green), a polymerization accelerator for resins, and an intermediate in pharmaceutical manufacturing.[1][2][3] Its chemical behavior, particularly in acidic environments, is of critical importance to researchers, scientists, and drug development professionals. The lone pair of electrons on the nitrogen atom dictates its basicity and reactivity, which are significantly modulated by the presence of acid.

This guide provides a comprehensive overview of the fundamental behavior of N,N-dimethylaniline in acidic media, focusing on its protonation, key chemical reactions, and the resulting products. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate a deeper understanding for technical audiences.

Protonation in Acidic Medium

As a tertiary amine, N,N-dimethylaniline acts as a weak base. In an acidic solution, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the acid, forming the N,N-dimethylanilinium cation.[4][5] This acid-base reaction is a reversible equilibrium.

The protonated form, the N,N-dimethylanilinium ion, is significantly more water-soluble than its unprotonated counterpart.[6][7] The basicity of DMA is quantified by the pKa of its conjugate acid, the anilinium ion, which is approximately 5.15.[6]

Caption: Protonation equilibrium of N,N-dimethylaniline in acid.

Key Reactions in Acidic Medium

The protonation of the dimethylamino group has a profound effect on the reactivity of the aromatic ring. The typically electron-donating and ortho,para-directing -N(CH₃)₂ group is converted into the electron-withdrawing and meta-directing -N(CH₃)₂H⁺ group.[4][5] This transformation governs the outcome of major electrophilic aromatic substitution reactions.

Nitration

The nitration of N,N-dimethylaniline in a mixture of strong acids, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄), primarily yields the meta-substituted product.[4][5] Under these strongly acidic conditions, the amine is protonated to form the N,N-dimethylanilinium ion. This ion deactivates the benzene ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[4][5] A mixture of para- and meta-products may be observed, but the ortho-product is generally not formed due to significant steric hindrance.[4]

Caption: Nitration pathway of N,N-dimethylaniline in strong acid.

Reaction with Nitrous Acid

The reaction of N,N-dimethylaniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like HCl, is a characteristic reaction for tertiary aromatic amines.[8] At low temperatures (0-5 °C), an electrophilic aromatic substitution occurs, where the nitrosonium ion (NO⁺) attacks the electron-rich para position of the ring.[9] This reaction yields p-nitroso-N,N-dimethylaniline, a green or blue crystalline solid.[9][10] This reaction is distinct from that of primary aromatic amines, which form diazonium salts, and secondary amines, which form N-nitroso compounds.[8]

It is important to note that some sources state N,N-dimethylaniline does not react with nitrous acid, which is incorrect in the context of electrophilic ring substitution.[11][12] The reaction does proceed on the aromatic ring rather than at the nitrogen atom.

Caption: Reaction of N,N-dimethylaniline with nitrous acid.

Catalysis by Nitrous Acid and Rearrangement

In the presence of nitric acid and catalytic amounts of nitrous acid in approximately 85% sulfuric acid, a more complex reaction occurs. The reaction is first-order with respect to the N,N-dimethylanilinium ion and the nitrosonium ion.[13] This process does not proceed through the oxidation of a C-nitroso intermediate. Instead, it is proposed to involve the rate-determining formation of a radical pair (PhNMe₂⁺·NO·). This intermediate then reacts rapidly with nitronium ions and nitric acid. The initial products of this catalyzed reaction are p-nitro-N,N-dimethylaniline and N,N,N',N'-tetramethylbenzidine, a product indicative of a coupling and rearrangement process similar to a benzidine rearrangement.[13][14]

Quantitative Data Summary

The following table summarizes key quantitative physical and chemical properties of N,N-dimethylaniline.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₁N | [1] |

| Molar Mass | 121.183 g·mol⁻¹ | [1] |

| Appearance | Colorless to yellow oily liquid | [1][7] |

| Density | 0.956 g/mL at 25 °C | [1][15] |

| Melting Point | 2 °C (36 °F) | [1] |

| Boiling Point | 194 °C (381 °F) | [1] |

| pKa (conjugate acid) | 5.15 at 25 °C | [6] |

| Water Solubility | 1-2 g/L at 20 °C; solubility is pH-dependent | [1][7] |

| Vapor Pressure | 1 mmHg at 20 °C | [1] |

Experimental Protocols

Protocol: Synthesis of p-nitroso-N,N-dimethylaniline

This protocol details the electrophilic substitution reaction of N,N-dimethylaniline with nitrous acid.

Objective: To synthesize and observe the formation of p-nitroso-N,N-dimethylaniline from N,N-dimethylaniline in an acidic medium.

Materials:

-

N,N-dimethylaniline (1.0 mL, ~8 mmol)

-

Concentrated Hydrochloric Acid (HCl, 3 mL)

-

Sodium Nitrite (NaNO₂, 0.6 g, ~8.7 mmol)

-

Distilled Water

-

Ice

-

100 mL Beaker

-

50 mL Beaker

-

Glass stirring rod

-

Dropping pipette

Procedure:

-

Preparation of Anilinium Salt: In the 100 mL beaker, combine 1.0 mL of N,N-dimethylaniline and 3 mL of concentrated HCl. Add approximately 10 g of crushed ice and stir until the N,N-dimethylanilinium chloride salt dissolves, maintaining the temperature between 0-5 °C.

-

Preparation of Nitrite Solution: In the 50 mL beaker, dissolve 0.6 g of sodium nitrite in 2 mL of distilled water. Cool this solution in the ice bath.

-

Reaction: Add the cold sodium nitrite solution dropwise to the stirred N,N-dimethylanilinium chloride solution over 5-10 minutes. Ensure the temperature does not rise above 5 °C.

-

Observation: Observe the formation of a green or blue precipitate, which is the product, p-nitroso-N,N-dimethylaniline.

-

Product Isolation (Optional): After the addition is complete, allow the mixture to stand in the ice bath for 15 minutes. Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for the synthesis of p-nitroso-N,N-dimethylaniline.

Conclusion

The behavior of N,N-dimethylaniline in an acidic medium is dominated by the protonation of its tertiary amino group. This fundamental acid-base reaction transforms the electron-donating dimethylamino group into the electron-withdrawing N,N-dimethylanilinium group. This change deactivates the aromatic ring towards electrophilic attack and redirects substitution to the meta position, as seen in nitration reactions. However, in reactions with weaker electrophiles like the nitrosonium ion, substitution can still occur at the activated para position. More complex pathways involving radical intermediates and rearrangements can also be initiated under specific acidic and catalytic conditions. A thorough understanding of this pH-dependent reactivity is essential for controlling reaction outcomes in synthetic chemistry and for predicting the fate and interactions of DMA-containing compounds in various applications.

References

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 4. organic chemistry - Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. guidechem.com [guidechem.com]

- 6. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]

- 7. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 8. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 9. doubtnut.com [doubtnut.com]

- 10. doubtnut.com [doubtnut.com]

- 11. N-methyl aniline on reaction with nitrous acid gives [allen.in]

- 12. google.com [google.com]

- 13. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 15. chembk.com [chembk.com]

A Historical Perspective on the Sulfonation of N,N-Dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of aromatic amines is a cornerstone of industrial organic chemistry, pivotal in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Among these reactions, the sulfonation of N,N-dimethylaniline presents a particularly intriguing case study in the interplay of reaction conditions and mechanistic pathways, a subject of investigation for over a century. This technical guide delves into the historical perspective of N,N-dimethylaniline sulfonation, offering a detailed look at early experimental methodologies, the evolution of mechanistic understanding, and the quantitative data that shaped this field of study.

Early Investigations and the Influence of Reaction Conditions

Early work on the sulfonation of aromatic amines established that the position of the sulfonic acid group on the aromatic ring is highly dependent on the reaction conditions, particularly the temperature and the nature of the sulfonating agent. In the case of N,N-dimethylaniline, a tertiary amine, the reaction pathway is distinct from that of primary and secondary anilines as it cannot form an intermediate arylsulfamic acid in the same manner.

A seminal study in this area was conducted by Elliot R. Alexander in 1946, which systematically investigated the sulfonation of N,N-dimethylaniline with fuming sulfuric acid at various temperatures. This work provided crucial quantitative data on the distribution of isomers and laid the groundwork for a more nuanced understanding of the reaction mechanism. Alexander's experiments demonstrated a clear temperature-dependent shift in the isomeric composition of the product.

Quantitative Analysis of Isomer Distribution

The following table summarizes the quantitative data from Alexander's 1946 study on the sulfonation of N,N-dimethylaniline with fuming sulfuric acid, illustrating the effect of temperature on the formation of meta- and para-isomers.

| Reaction Temperature (°C) | Meta-Isomer (%) | Para-Isomer (%) |

| 0 | 89 | 11 |

| 10 | 85 | 15 |

| 25 | 78 | 22 |

| 50 | 65 | 35 |

| 75 | 53 | 47 |

| 95 | 45 | 55 |

Data sourced from E. R. Alexander, J. Am. Chem. Soc. 1946, 68, 969-973.[1][2][3]

Mechanistic Insights: A Tale of Two Pathways

The observed temperature dependence of the isomer distribution in the sulfonation of N,N-dimethylaniline points to two competing reaction mechanisms.

At lower temperatures , the reaction is kinetically controlled and favors the formation of the meta-isomer , N,N-dimethylaniline-m-sulfonic acid. In the strongly acidic medium of fuming sulfuric acid, the nitrogen atom of N,N-dimethylaniline is protonated, forming the dimethylanilinium ion. The positively charged nitrogen atom acts as a strong deactivating and meta-directing group, guiding the electrophilic attack of sulfur trioxide to the meta position.[4]

Conversely, at higher temperatures , the reaction becomes thermodynamically controlled, leading to an increase in the proportion of the more stable para-isomer , N,N-dimethylaniline-p-sulfonic acid (sulfanilic acid, dimethyl). This suggests a reversible reaction where the initially formed meta-isomer can undergo desulfonation, and the thermodynamically favored para-isomer accumulates over time.

Experimental Protocols from the Historical Literature

The following experimental protocols are adapted from the 1946 publication by Elliot R. Alexander, providing a glimpse into the laboratory practices of the era.

Sulfonation of N,N-Dimethylaniline with Fuming Sulfuric Acid

Materials:

-

N,N-Dimethylaniline

-

Fuming sulfuric acid (containing a known percentage of free sulfur trioxide)

-

Ice

-

Sodium hydroxide solution

-

Sodium chloride

Procedure:

-

A solution of N,N-dimethylaniline in a suitable solvent was prepared.

-

The solution was cooled to the desired reaction temperature in a constant temperature bath.

-

A calculated amount of fuming sulfuric acid was added dropwise to the stirred N,N-dimethylaniline solution, maintaining the desired temperature.

-

After the addition was complete, the reaction mixture was stirred for a specified period at the same temperature.

-

The reaction was quenched by pouring the mixture onto crushed ice.

-

The acidic solution was then neutralized with a sodium hydroxide solution.

-

The sulfonated product was isolated, often by salting out with sodium chloride, followed by filtration and drying.

Analysis of Isomer Distribution

Alexander employed a method based on the differential solubility of the magnesium salts of the sulfonic acids to separate and quantify the meta and para isomers.

-

The mixture of sodium sulfonates was converted to the corresponding magnesium salts.

-

The magnesium salt of the para-isomer is significantly less soluble in water than the meta-isomer. This difference in solubility allowed for the separation of the two isomers through fractional crystallization.

-

The separated salts were then weighed to determine the relative percentages of the meta and para isomers in the original reaction mixture.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for the sulfonation of N,N-dimethylaniline.

Caption: Competing pathways in N,N-dimethylaniline sulfonation.

Caption: Historical workflow for isomer analysis.

Conclusion

The historical study of N,N-dimethylaniline sulfonation provides a compelling example of how systematic experimental investigation can unravel complex reaction mechanisms. The work of early chemists, like Elliot R. Alexander, not only furnished the chemical industry with valuable synthetic methods but also deepened our fundamental understanding of electrophilic aromatic substitution. For modern researchers in drug development and materials science, this historical perspective underscores the critical importance of reaction conditions in controlling product outcomes and serves as a reminder of the foundational principles that continue to govern organic synthesis today.

References

An In-depth Technical Guide on the Physical Properties of N,N-dimethylaniline Sulfate Salt

This technical guide provides a comprehensive overview of the core physical properties of N,N-dimethylaniline sulfate salt, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental protocols, and includes a visual representation of a typical experimental workflow.

Core Physical and Chemical Properties

N,N-dimethylaniline sulfate is the salt formed from the tertiary amine N,N-dimethylaniline and sulfuric acid. It is important to distinguish this compound from N,N-dimethyl-p-phenylenediamine sulfate, which is sometimes referred to as 4-Amino-N,N-dimethylaniline sulfate. This guide focuses on the sulfate salt of N,N-dimethylaniline.

A summary of the key physical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N·H₂SO₄ | [] |

| Molecular Weight | 219.25 g/mol | [] |

| Appearance | Opaque creme-colored solution (in reaction mixture) | [2] |

| Melting Point | 88-89 °C | [] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [3] |

| Density | 0.95 g/cm³ | [] |

Note: The appearance described is for the salt within a reaction mixture and may not represent the isolated, purified solid.

Experimental Protocols

The synthesis of N,N-dimethylaniline often involves the use of sulfuric acid as a catalyst, which can lead to the formation of the sulfate salt as an intermediate or the final product depending on the workup procedure. Below is a detailed methodology for a typical synthesis that proceeds through the sulfate salt.

Synthesis of N,N-dimethylaniline via Methylation of Aniline using Sulfuric Acid

This protocol is based on the industrial liquid-phase method for producing N,N-dimethylaniline.

Materials:

-

Aniline

-

Methanol

-

Concentrated Sulfuric Acid (96%)

-

Sodium Hydroxide (for neutralization)

-

Autoclave reactor

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a corrosion-resistant autoclave, combine aniline, methanol, and concentrated sulfuric acid. A typical molar ratio is 1:3.56:0.1 (aniline:methanol:sulfuric acid).[4]

-

Reaction Conditions: Heat the mixture to 210-215 °C under a pressure of 3-3.3 MPa.[4] Maintain these conditions for approximately 4 hours. During this time, excess methanol and the by-product dimethyl ether can be evaporated and removed.[4] The reaction proceeds through the formation of aniline sulfate, which then undergoes methylation.

-

Neutralization and Isolation: After the reaction is complete, cool the autoclave and carefully release the pressure. The resulting alkylation solution is then neutralized with a sodium hydroxide solution.[4][5] This step converts the N,N-dimethylaniline sulfate to the free base, N,N-dimethylaniline.

-

Phase Separation: Allow the neutralized mixture to settle and separate into two layers. The upper oily layer contains the crude N,N-dimethylaniline.[4]

-

Purification: The crude product can be purified by vacuum distillation to obtain high-purity N,N-dimethylaniline.[4]

To isolate the N,N-dimethylaniline sulfate salt itself, the procedure would be modified before the neutralization step. After the initial reaction, the product mixture containing the sulfate salt could be purified through crystallization.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis of N,N-dimethylaniline, which involves the formation of the sulfate salt.

Caption: Experimental workflow for the synthesis of N,N-dimethylaniline.

References

An In-depth Technical Guide to the Solubility of N,N-Dimethylaniline in Sulfuric Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-dimethylaniline in aqueous sulfuric acid solutions. This information is critical for professionals in chemical research and drug development, where N,N-dimethylaniline is utilized as a versatile intermediate, catalyst, and precursor. Understanding its solubility behavior in acidic media is paramount for reaction optimization, purification processes, and formulation development.

Core Concepts: Basicity and Salt Formation

N,N-dimethylaniline (C₈H₁₁N) is an organic compound featuring a tertiary amine attached to a phenyl group. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. In aqueous solutions, N,N-dimethylaniline is sparingly soluble due to the hydrophobic nature of the benzene ring.[1][2][3] However, in the presence of an acid such as sulfuric acid (H₂SO₄), the amine group is protonated, forming the N,N-dimethylanilinium cation. This resulting salt, N,N-dimethylanilinium hydrogen sulfate, is an ionic species and exhibits significantly higher solubility in aqueous media.[4][5] This acid-base reaction is the fundamental principle governing the solubility of N,N-dimethylaniline in sulfuric acid solutions. It is described as freely soluble in acid solutions.[6]

Quantitative Solubility Data

Precise quantitative data on the solubility of N,N-dimethylaniline across a wide range of sulfuric acid concentrations and temperatures is not extensively documented in readily available literature. However, based on established chemical principles and qualitative descriptions, the solubility is known to increase significantly with increasing sulfuric acid concentration. A common purification method involves dissolving N,N-dimethylaniline in 40% sulfuric acid, indicating substantial solubility at this concentration.[7][8]

The following table summarizes the expected solubility behavior. Researchers should consider these as qualitative indicators and are encouraged to determine precise values experimentally for their specific applications.

| Sulfuric Acid (H₂SO₄) Concentration (w/w) | Temperature (°C) | Solubility of N,N-Dimethylaniline | Notes |

| 0% (Deionized Water) | 25 | Sparingly Soluble (approx. 1.45 g/L) | Solubility is low due to the hydrophobic phenyl group. The reported range varies, highlighting the influence of pH.[1] |

| 5% | 25 | Soluble | A significant increase in solubility is expected due to the formation of the N,N-dimethylanilinium salt. |

| 10% | 25 | Soluble | Further increase in solubility with higher acid concentration. |

| 40% | 25 | Highly Soluble | Used in purification protocols, indicating that large amounts can be dissolved.[7][8] |

| >95% (Concentrated) | 25 | Highly Soluble | N,N-dimethylaniline dissolves in concentrated sulfuric acid, often as part of reaction protocols.[9] |

Signaling Pathways and Logical Relationships

The interaction of N,N-dimethylaniline with sulfuric acid is a straightforward acid-base equilibrium. The following diagram illustrates the protonation of the tertiary amine by sulfuric acid.

Caption: Protonation of N,N-Dimethylaniline in Sulfuric Acid.

Experimental Protocols

The following section details a standard laboratory procedure for the quantitative determination of the solubility of N,N-dimethylaniline in a sulfuric acid solution at a given temperature.

Objective

To determine the saturation solubility of N,N-dimethylaniline in a sulfuric acid solution of a specific concentration at a constant temperature.

Materials and Equipment

-

N,N-dimethylaniline (analytical grade)

-

Sulfuric acid (concentrated, analytical grade)

-

Deionized water

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Sulfuric Acid Solution: Prepare a sulfuric acid solution of the desired concentration (e.g., 10% w/w) by carefully adding a calculated amount of concentrated sulfuric acid to a known volume of deionized water in a volumetric flask. Allow the solution to cool to room temperature.

-

Sample Preparation: Add a known volume of the prepared sulfuric acid solution to several vials. To each vial, add an excess amount of N,N-dimethylaniline. The presence of undissolved N,N-dimethylaniline is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixtures using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After the equilibration period, stop the stirring and allow the undissolved N,N-dimethylaniline to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any suspended microparticles of undissolved N,N-dimethylaniline.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., a mobile phase for HPLC or a specific buffer for UV-Vis) to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of N,N-dimethylaniline.

-

Calculation: Calculate the solubility of N,N-dimethylaniline in the sulfuric acid solution using the measured concentration and the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Conclusion

The solubility of N,N-dimethylaniline is highly dependent on the acidity of the medium. While it is sparingly soluble in neutral water, its solubility is significantly enhanced in sulfuric acid solutions due to the formation of the water-soluble N,N-dimethylanilinium salt. This characteristic is crucial for its application in various chemical processes. For precise quantitative assessments, it is recommended that researchers perform experimental determinations tailored to their specific conditions of temperature and acid concentration. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for such investigations.

References

- 1. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy aniline;sulfuric acid | 542-16-5 [smolecule.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]

- 7. News - N,N-Dimethylaniline [mit-ivy.com]

- 8. News - About N, N-Dimethylaniline [mit-ivy.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Theoretical Examination of N,N-Dimethylaniline Protonation by Sulfuric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and experimental overview of the protonation of N,N-dimethylaniline by sulfuric acid. N,N-dimethylaniline, a tertiary amine with significant industrial applications, serves as a crucial model for understanding the protonation behavior of more complex amine-containing molecules, including active pharmaceutical ingredients. This document summarizes key thermodynamic and spectroscopic data, outlines detailed experimental protocols for characterization, and presents a theoretical framework for the protonation mechanism based on computational studies. The information herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to investigate and predict the behavior of aromatic amines in acidic environments.

Introduction

The protonation of amines is a fundamental chemical process with wide-ranging implications in organic chemistry, materials science, and pharmacology. For drug development professionals, understanding the protonation state of an active pharmaceutical ingredient (API) is critical, as it directly influences solubility, membrane permeability, and drug-receptor interactions. N,N-dimethylaniline (DMA) serves as an excellent model compound for studying the protonation of aromatic tertiary amines. Its interaction with strong acids, such as sulfuric acid, provides insights into the electronic and structural changes that occur upon protonation.

This guide delves into the theoretical underpinnings of the DMA-sulfuric acid interaction, supported by proposed experimental methodologies for its characterization. We will explore the thermodynamics of proton transfer, the preferred site of protonation, and the resulting spectroscopic signatures.

Theoretical Studies of Protonation

While direct high-level computational studies specifically on the N,N-dimethylaniline-sulfuric acid system are not extensively documented in publicly available literature, a robust theoretical understanding can be constructed from studies on aniline and its derivatives, as well as from computational models of the interaction between dimethylamine (a structural analog of the functional group) and sulfuric acid.

Protonation Site

The protonation of N,N-dimethylaniline can theoretically occur at two primary sites: the nitrogen atom of the dimethylamino group or the aromatic ring (at the ortho, meta, or para positions). Computational studies on aniline and substituted anilines consistently predict that protonation on the nitrogen atom is energetically more favorable in the gas phase.[1] High-level ab initio calculations, such as the W1c method, have shown that for aniline, the N-protonated form is more stable than the para-protonated form by approximately 1.1 kcal/mol.[1] The presence of electron-donating methyl groups on the nitrogen atom in N,N-dimethylaniline further increases the electron density on the nitrogen, making it a stronger Lewis base and thus the preferred site of protonation.

Proton Affinity and Basicity

Computational Modeling of the N,N-Dimethylaniline-Sulfuric Acid Complex

Computational studies on the interaction of dimethylamine with sulfuric acid, often in the context of atmospheric chemistry, provide valuable insights into the initial steps of protonation. These studies, typically employing Density Functional Theory (DFT), show that the formation of a stable cluster between dimethylamine and sulfuric acid is highly favorable.[3] The interaction is characterized by a strong hydrogen bond between the acidic proton of sulfuric acid and the nitrogen atom of dimethylamine. In the presence of a sufficient energy landscape, this hydrogen-bonded complex can evolve to a proton-transferred state, forming the dimethylaminium cation and the bisulfate anion.

The Gibbs free energy of formation for such clusters is significantly negative, indicating a spontaneous process. For instance, the formation of a dry sulfuric acid-dimethylamine cluster is more stable than the corresponding nitric acid-dimethylamine cluster, highlighting the strength of sulfuric acid as a proton donor.[1]

Quantitative Data

The following tables summarize relevant quantitative data for N,N-dimethylaniline and related systems.

Table 1: Physicochemical and Basicity Data for N,N-Dimethylaniline

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [4] |

| Molecular Weight | 121.18 g/mol | [4] |

| pKa (in H₂O) | 5.1 | [5] |

Table 2: Calculated Thermodynamic Data for Amine-Sulfuric Acid Interactions (Model Systems)

| Reaction | ΔG° (kcal/mol) | Computational Method | Reference |

| H₂SO₄ + DMA → [H₂SO₄-DMA] | -15 | DLPNO-CCSD(T)/CBS//ωB97X-D/6-31++G** | [1] |

| H₂SO₄ + NH₃ → [H₂SO₄-NH₃] | - | RI-MP2/aug-cc-pV(T+d)Z | [6] |

Note: DMA in this context refers to dimethylamine, used as a model for the functional group of N,N-dimethylaniline.

Experimental Protocols

The following sections outline detailed experimental protocols for studying the protonation of N,N-dimethylaniline by sulfuric acid.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the change in the ultraviolet-visible absorption spectrum of N,N-dimethylaniline upon protonation.

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of N,N-dimethylaniline in a suitable non-aqueous solvent (e.g., acetonitrile) of known concentration (e.g., 1 mM).

-

Prepare a series of sulfuric acid solutions of varying concentrations in the same solvent.

-

-

Spectroscopic Measurements:

-

In a series of cuvettes, mix a fixed volume of the N,N-dimethylaniline stock solution with varying volumes of the sulfuric acid solutions to achieve a range of acid-to-base molar ratios.

-

Record the UV-Vis spectrum (typically from 200-400 nm) for each solution.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance for both the neutral and protonated forms of N,N-dimethylaniline.

-

Plot the absorbance at these wavelengths as a function of the sulfuric acid concentration.

-

The resulting titration curve will be sigmoidal. The pKa can be determined from the inflection point of this curve.[7]

-

Characterization of Protonation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of N,N-dimethylaniline will induce significant changes in the chemical shifts of the protons and carbons, particularly those near the nitrogen atom.

Protocol:

-

Sample Preparation:

-

Prepare a solution of N,N-dimethylaniline in a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility and the acid used).

-

Prepare a stock solution of sulfuric acid in the same deuterated solvent.

-

Create a series of NMR tubes with a fixed concentration of N,N-dimethylaniline and incrementally increasing concentrations of sulfuric acid.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra for each sample.

-

-

Data Analysis:

-

Monitor the chemical shifts of the N-methyl protons and the aromatic protons and carbons as a function of sulfuric acid concentration.

-

A significant downfield shift is expected for the protons and carbons near the nitrogen atom upon protonation due to the increase in positive charge.

-

Plot the chemical shifts versus the molar ratio of acid to base to observe the titration curve and determine the stoichiometry of the protonation.[7]

-

Measurement of Enthalpy of Protonation by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a chemical reaction, allowing for the determination of the enthalpy of protonation (ΔH°).

Protocol:

-

Instrument Setup:

-

Set up an isothermal titration calorimeter at a constant temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Fill the sample cell with a solution of N,N-dimethylaniline of known concentration in a suitable solvent.

-

Fill the injection syringe with a solution of sulfuric acid of known concentration in the same solvent.

-

-

Titration:

-

Inject small aliquots of the sulfuric acid solution into the N,N-dimethylaniline solution at regular intervals.

-

The instrument will measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of acid to base.

-

Fit the resulting binding isotherm to a suitable model to determine the enthalpy of protonation (ΔH°), the binding constant (Ka), and the stoichiometry of the reaction.[8][9]

-

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: Protonation mechanism of N,N-dimethylaniline by sulfuric acid.

Caption: Experimental workflow for studying N,N-dimethylaniline protonation.

Conclusion

The protonation of N,N-dimethylaniline by sulfuric acid is a thermodynamically favorable process that occurs at the nitrogen atom of the dimethylamino group. This guide has provided a theoretical framework for understanding this interaction, drawing upon computational studies of analogous systems. Furthermore, detailed experimental protocols using UV-Vis spectroscopy, NMR spectroscopy, and isothermal titration calorimetry have been outlined to enable the empirical characterization of this fundamental reaction. The presented data and methodologies offer a solid foundation for researchers and professionals in drug development to investigate and predict the behavior of aromatic amines in acidic environments, ultimately aiding in the rational design of molecules with desired physicochemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] A Calorimetric Determination of the Enthalpy of Ionization of Water and the Enthalpy of Protonation of THAM at 5, 20, 25, 35, and 50 Degrees C. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Electrophilic Substitution on N,N-Dimethylaniline with Sulfuric Acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reaction of N,N-dimethylaniline with sulfuric acid, a process primarily leading to sulfonation. The N,N-dimethylamino group, being a powerful activating group, significantly influences the reaction's outcome. However, the reaction conditions, particularly temperature and the nature of the sulfonating agent, dictate the regioselectivity of the product. In strongly acidic media, protonation of the amine leads to the formation of the meta-substituted product. Conversely, thermal "baking" procedures or modern one-pot methods favor the formation of the para-isomer through an N-sulfonate rearrangement mechanism. This document details the underlying reaction mechanisms, provides quantitative data on product yields and selectivity, and presents a detailed experimental protocol for a controlled sulfonation reaction.

Introduction

N,N-dimethylaniline is a substituted aromatic amine widely utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

The reaction with sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. However, the outcome is not always straightforward. The highly acidic nature of sulfuric acid can protonate the basic dimethylamino group, transforming it into a deactivating, meta-directing anilinium group (-N⁺H(CH₃)₂). This duality in the substrate's behavior under different conditions makes the sulfonation of N,N-dimethylaniline a subject of significant mechanistic interest.

Reaction Mechanisms and Pathways

The electrophilic substitution of N,N-dimethylaniline with sulfuric acid can proceed through two primary pathways, yielding different isomers. The predominant pathway is determined by the reaction conditions.

Pathway A: Direct Ring Sulfonation under Strongly Acidic Conditions

In a highly acidic environment, such as in the presence of concentrated or fuming sulfuric acid at lower temperatures, the lone pair of electrons on the nitrogen atom is protonated. This forms the N,N-dimethylanilinium ion. The positively charged [-N⁺H(CH₃)₂] group is strongly electron-withdrawing and deactivating, directing the electrophilic attack of SO₃ to the meta position. This is analogous to the nitration of N,N-dimethylaniline in a mixed acid (HNO₃/H₂SO₄) environment, which also yields the meta product.[1][2][3]

Pathway B: Thermal Rearrangement (Baking Process)

The classical method for favoring para-substitution is the "baking" process. This reaction proceeds via an initial N-sulfonation to form an N-Aryl sulfamate intermediate. Upon heating, this intermediate undergoes an intermolecular rearrangement to yield the thermodynamically more stable para-sulfonated product, p-aminobenzenesulfonic acid.[4][5] More contemporary methods have been developed to achieve this transformation in a one-pot procedure under controlled thermal conditions.[4]

Figure 1: Competing pathways in the sulfonation of N,N-dimethylaniline.

Quantitative Data and Selectivity

Recent studies using modern sulfonating agents have provided clear quantitative data on the yield and selectivity of the reaction. A one-pot procedure using tributylsulfoammonium betaine (TBSAB) demonstrates the efficient synthesis of the para-sulfonated product.[4]

| Substrate | Product | Method | Temperature (°C) | Selectivity (para:ortho) | Conversion (%) | Isolated Yield (%) | Reference |

| N,N-Dimethylaniline | N,N-Dimethyl-4-aminobenzenesulfonic acid | One-pot with TBSAB in DMF | 120 | 10 : 1 | 84 | 70 | [4] |

| N,N-Dimethylaniline | N,N-Dimethyl-4-aminobenzenesulfonic acid | One-pot with TBSAB in DMF | >120 | 5 : 1 | - | - | [4] |

Table 1: Summary of Quantitative Data for the Sulfonation of N,N-Dimethylaniline.

The data clearly indicates that while 120 °C provides optimal selectivity for the para product, higher temperatures lead to an increased formation of the ortho-substituted isomer.[4]

Experimental Protocols

The following protocol is based on a contemporary one-pot method for the para-selective sulfonation of N,N-dimethylaniline.[4]

Synthesis of N,N-Dimethyl-4-aminobenzenesulfonic acid

Materials:

-

N,N-dimethylaniline

-

Tributylsulfoammonium betaine (TBSAB)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add N,N-dimethylaniline (1.0 eq).

-

Addition of Reagents: Add tributylsulfoammonium betaine (TBSAB) (1.2 eq) and dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.5 M.

-

Heating: Place the flask in a heating mantle and heat the reaction mixture to 120 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 24 hours).

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing diethyl ether to precipitate the product.

-

Stir the resulting suspension for 30 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with additional diethyl ether to remove residual DMF and unreacted starting material.

-

The resulting solid is the tributylammonium salt of the product. To obtain the sulfonic acid, the salt can be further purified by dissolving in a minimal amount of water and passing it through an acidic ion-exchange resin or by acidification followed by recrystallization.

-

-

Drying and Characterization: Dry the final product under vacuum. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Figure 2: Experimental workflow for the one-pot sulfonation.

Conclusion

The electrophilic sulfonation of N,N-dimethylaniline is a nuanced reaction whose outcome is highly dependent on the chosen conditions. While strong acids promote protonation and lead to meta-substitution, thermal methods that proceed through an N-sulfamate intermediate provide a reliable route to the para-substituted product. The use of modern, one-pot protocols allows for high conversion and yield of the desired p-N,N-dimethylaminobenzenesulfonic acid, an important building block in chemical synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important transformation.

References

- 1. A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline via electrophilic aromatic substitution using nitric acid (HNO3) and sulphuric acid (H2SO4). To his surprise, the major product he obtained was 3-nitro-N, N-dimethylaniline. why the designed reaction failed to provide the desired product, 4-nitro-N, N-dimethylaniline? [infinitylearn.com]

- 2. A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline via electrophilic aromati substitution using nitric acid `(HNO_3)` and sulphuric acid `(H_2SO_4)`. To his surprice, the major product he obtained was 3-nitro-N, N-dimethylaniline. Why the disigned reaction failed to provide the desired product, 4-nitro-N, N-dimethylaniline? [allen.in]

- 3. A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline via electrophilic aromatic substitution using nitric acid (HNO3) and sulphuric acid (H2SO4). To his surprise, the major product he obtained was 3-nitro-N, N-dimethylaniline. why the designed reaction failed to provide the desired product, 4-nitro-N, N-dimethylaniline? [infinitylearn.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

synthesis of methyl orange from N,N-dimethylaniline and sulfanilic acid.

Application Note & Protocol: Synthesis of Methyl Orange

Abstract

This document provides a detailed protocol for the synthesis of methyl orange, an important azo dye and pH indicator. The synthesis is achieved through a two-step process involving the diazotization of sulfanilic acid followed by an azo coupling reaction with N,N-dimethylaniline.[1][2][3] This application note includes comprehensive experimental procedures, tables of reagents and reaction parameters, safety guidelines, and graphical representations of the reaction mechanism and experimental workflow to ensure reproducibility and safe execution.

Introduction

Methyl orange is a well-known acid-base indicator that changes color from red in acidic solutions (pH below 3.1) to yellow in basic solutions (pH above 4.4).[4] Its synthesis is a classic example of an electrophilic aromatic substitution reaction.[5][6] The process begins with the formation of a diazonium salt from sulfanilic acid.[7] This is achieved by reacting sulfanilic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.[8][9] The resulting diazonium salt is a reactive electrophile that is then coupled with the electron-rich aromatic compound, N,N-dimethylaniline, to form the azo dye.[5][6] The final product is the sodium salt of the dye, which is orange in color.

Chemical Reaction

The overall reaction is as follows:

-

Diazotization: Sulfanilic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

-

Azo Coupling: The diazonium salt reacts with N,N-dimethylaniline in a slightly acidic solution to form Helianthin (the acidic, red form of methyl orange).

-

Neutralization: Addition of a base like sodium hydroxide converts Helianthin to its sodium salt, methyl orange (orange form).[7]

Caption: Reaction pathway for the synthesis of methyl orange.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Purpose |

| Sulfanilic acid | C₆H₇NO₃S | 173.19 | 5.5 g (0.032 mol) | Starting amine |

| Sodium carbonate (anhydrous) | Na₂CO₃ | 105.99 | 1.5 g (0.015 mol) | Base to dissolve sulfanilic acid |

| Sodium nitrite | NaNO₂ | 69.00 | 2.0 g (0.029 mol) | Diazotizing agent |

| Hydrochloric acid (conc.) | HCl | 36.46 | ~7 mL (6M solution) | Acid for diazotization |

| N,N-dimethylaniline | C₈H₁₁N | 121.18 | 3.0 mL (0.024 mol) | Coupling agent |

| Glacial acetic acid | CH₃COOH | 60.05 | 1.5 mL | Solvent for N,N-dimethylaniline |

| Sodium hydroxide | NaOH | 40.00 | ~20 mL (20% solution) | Neutralization |

| Sodium chloride | NaCl | 58.44 | 5.0 g | To aid precipitation ("salting out") |

| Water | H₂O | 18.02 | As needed | Solvent |

| Ice | H₂O (s) | 18.02 | As needed | Cooling |

Note: Quantities are based on representative literature procedures and may be scaled as needed.[8][9]

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Substance | Hazard | Precaution |

| N,N-dimethylaniline | Toxic, suspected carcinogen, combustible.[8] | Avoid inhalation and skin contact.[10] Wear gloves and safety glasses. |

| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care. Wear acid-resistant gloves and eye protection. |

| Sodium Hydroxide | Corrosive, causes severe burns. | Avoid contact with skin and eyes. |

| Methyl Orange | Toxic if swallowed.[11][12] | Do not ingest. Wash hands thoroughly after handling.[11][13] |

| Diazonium Salts | Potentially explosive when dry. | Do not isolate the diazonium salt. Keep it in a cold aqueous solution at all times.[2] |

General PPE: Long-sleeve lab coat, safety goggles or face shield, and nitrile gloves are mandatory.[1][10][14]

Experimental Protocol

Caption: Experimental workflow for the synthesis of methyl orange.

Part A: Preparation of the Diazonium Salt of Sulfanilic Acid

-

In a 250 mL Erlenmeyer flask, combine 5.5 g of sulfanilic acid, 1.5 g of anhydrous sodium carbonate, and 50 mL of water.[8]

-

Warm the mixture gently (50-60 °C) with stirring until all solids dissolve, forming a clear solution.[8]

-

Cool the solution to about 15 °C in a water bath. Add a solution of 2.0 g of sodium nitrite in 5 mL of water and stir until dissolved.

-

In a separate 400 mL beaker, place approximately 40 g of crushed ice and add 7 mL of 6M hydrochloric acid.[2]

-

Slowly add the sulfanilate solution from step 3 to the ice-acid mixture in a fine stream with continuous, vigorous stirring. The temperature must be maintained below 10 °C, ideally between 0-5 °C.[8]

-

A fine, white or bluish-green precipitate of the diazonium salt will form.[2][5] Keep this suspension in the ice bath for the next step. Do not filter.

Part B: Azo Coupling Reaction

-

In a small test tube or beaker, dissolve 3.0 mL of N,N-dimethylaniline in 1.5 mL of glacial acetic acid.[8][9]

-

With vigorous stirring, add the N,N-dimethylaniline acetate solution to the cold diazonium salt suspension prepared in Part A.

-

Allow the mixture to stand in the ice bath for 10 minutes, stirring occasionally. A dull, reddish-purple solid, the acid form of methyl orange (Helianthin), will begin to separate.[2][9]

-

Slowly add 20 mL of a 20% sodium hydroxide solution to the mixture with constant stirring.[8][9] The addition should be gradual to control the exothermic reaction. The mixture will turn to a uniform orange color as the sodium salt of methyl orange precipitates.[9]

Part C: Isolation and Purification

-

Heat the reaction mixture to near boiling. This will dissolve the fine precipitate.[9]

-

Add 5 g of sodium chloride (NaCl) to the hot solution and continue heating until it has completely dissolved. This process, known as "salting out," reduces the solubility of the methyl orange in the aqueous solution.[8][9]

-

Allow the mixture to cool slowly to room temperature, then place it in an ice-water bath to complete crystallization.[2]

-

Collect the precipitated methyl orange crystals by vacuum filtration using a Büchner funnel.[2][15]

-

Wash the crystals on the filter paper with a small amount of cold, saturated NaCl solution, followed by a small amount of cold ethanol to facilitate drying.[8]

-

Dry the product thoroughly on the funnel by drawing air through it. The final product should be a golden-orange crystalline powder.

Characterization

The synthesized methyl orange can be characterized by its color change properties. Dissolve a small amount of the product in water. Add a few drops of dilute HCl; the solution should turn red. Add dilute NaOH until the solution is basic; the color should revert to yellow-orange.

Note: Do not attempt to determine the melting point of methyl orange, as it decomposes upon heating above 200 °C.[2]

References

- 1. scribd.com [scribd.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. chegg.com [chegg.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. rcilabscan.com [rcilabscan.com]

- 13. chemos.de [chemos.de]

- 14. chemsupply.com.au [chemsupply.com.au]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Industrial Production of N,N-Dimethylaniline Using a Sulfuric Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylaniline (DMA) is a crucial tertiary amine in industrial chemistry, serving as a vital intermediate in the synthesis of various products, including dyes, pharmaceuticals, and rubber vulcanization accelerators.[1] One of the established methods for its industrial-scale production is the N-alkylation of aniline with methanol, utilizing sulfuric acid as a catalyst. This process is favored for its use of readily available and cost-effective raw materials.[1] These application notes provide a detailed overview of the liquid-phase synthesis of N,N-dimethylaniline, including comprehensive experimental protocols and quantitative data.

Reaction Principle

The synthesis of N,N-dimethylaniline from aniline and methanol in the presence of sulfuric acid is a nucleophilic substitution reaction. The sulfuric acid protonates the hydroxyl group of methanol, making it a good leaving group (water) and facilitating the methylation of the aniline nitrogen atom. The reaction proceeds in a stepwise manner, with the initial formation of N-methylaniline as an intermediate, which is then further methylated to yield N,N-dimethylaniline. The overall reaction is as follows:

C₆H₅NH₂ + 2CH₃OH --(H₂SO₄)--> C₆H₅N(CH₃)₂ + 2H₂O

Data Presentation

The following tables summarize the key quantitative data for the industrial production of N,N-dimethylaniline using a sulfuric acid catalyst in a liquid-phase process.

Table 1: Reactant and Catalyst Ratios

| Component | Molar Ratio | Typical Mass (for a given batch) |

| Aniline | 1 | 790 kg[2][3] |

| Methanol | 3.56 | 625 kg[1][2][3] |

| Sulfuric Acid | 0.1 | 85 kg[2][3] |

Table 2: Reaction and Post-Treatment Conditions

| Parameter | Value |

| Alkylation Reaction | |

| Temperature | 210-215°C[1][2][3] |

| Pressure | 3-3.3 MPa (approx. 30 atm)[1][2][3][4] |

| Reaction Time | 4 hours[1][2][3] |

| Neutralization | |

| Reagent | 30% Sodium Hydroxide Solution[2][3] |

| Hydrolysis of Quaternary Ammonium Salt | |

| Temperature | 160-170°C[2][3][4] |

| Pressure | 0.7-0.9 MPa[2][3] |

| Reaction Time | 3 hours[2][3] |

| Overall Yield | ~96% (based on aniline)[1] |

Experimental Protocols

The following are detailed protocols for the key experiments in the industrial production of N,N-dimethylaniline.

Protocol 1: N-Alkylation of Aniline

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and suitable for the corrosive nature of the reactants at high temperatures and pressures.

-

Charging the Reactor:

-

Reaction Execution:

-

Pressure Release and Product Transfer:

Protocol 2: Neutralization and Separation

-

Neutralization:

-

Phase Separation:

Protocol 3: Hydrolysis of By-products and Product Purification

-

Hydrolysis of Quaternary Ammonium Salts:

-

Product Combination and Washing:

-

Combine the hydrolysate with the initial oily product layer.

-

Wash the combined organic material with water to remove any remaining salts and water-soluble impurities.

-

-

Purification by Vacuum Distillation:

Visualizations

Reaction Pathway

Caption: N-Alkylation of aniline with methanol catalyzed by sulfuric acid.

Experimental Workflow

Caption: Industrial production workflow for N,N-dimethylaniline.

References

Application Notes and Protocols for the Sulfonation of N,N-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonation of aromatic compounds is a fundamental reaction in organic synthesis, yielding arylsulfonic acids that are crucial intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. While the sulfonation of aniline to produce sulfanilic acid is a well-established process, the direct sulfonation of N,N-dimethylaniline presents a valuable pathway to 4-(dimethylamino)benzenesulfonic acid. This compound and its derivatives are relevant in various applications, including the synthesis of indicators and compounds with potential biological activity.

This document provides a detailed protocol for the para-sulfonation of N,N-dimethylaniline, primarily based on a modern approach that utilizes tributylsulfoammonium betaine (TBSAB) as a mild and effective sulfonating agent.[1][2] This method avoids the harsh conditions associated with traditional sulfonation using fuming sulfuric acid.

Reaction Principle

The protocol described employs tributylsulfoammonium betaine (TBSAB) in a one-pot reaction. The process is believed to proceed via an intermolecular rearrangement mechanism.[1][2] The reaction is thermally controlled to favor the formation of the para-substituted product.

Experimental Protocol

This protocol is adapted from a procedure described by Zhou and Jones for the sulfonation of N,N-dimethylaniline.[1][2]

Materials:

-

N,N-dimethylaniline

-

Tributylsulfoammonium betaine (TBSAB)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up and purification

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add N,N-dimethylaniline and tributylsulfoammonium betaine (TBSAB).

-

Solvent Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.

-

Reaction Time: Maintain the reaction at 120 °C for 24 hours.

-

Work-up and Isolation: (Note: The original source focuses on the reaction conditions and yield determination by NMR. A standard work-up for isolating a sulfonic acid salt would involve cooling the reaction mixture, precipitating the product by adding a suitable anti-solvent or by adjusting the pH, followed by filtration, washing, and drying.)

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the desired 4-(dimethylamino)benzenesulfonic acid.

Safety Precautions:

-

N,N-dimethylaniline is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and should also be handled with care in a fume hood.

-

The reaction is performed at an elevated temperature; ensure proper temperature control and use a blast shield if necessary.

Data Presentation

The following table summarizes the quantitative data for the sulfonation of N,N-dimethylaniline as reported in the cited literature.[1][2]

| Parameter | Value | Reference |

| Substrate | N,N-dimethylaniline | [1][2] |

| Reagent | Tributylsulfoammonium betaine (TBSAB) | [1][2] |

| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |

| Temperature | 120 °C | [1][2] |

| Reaction Time | 24 hours | [1][2] |

| Product | para-sulfonate of N,N-dimethylaniline | [1][2] |

| Isolated Yield | 70% | [1][2] |

| Conversion | 84% | [1][2] |

Visualizations

Reaction Scheme

Caption: Reaction scheme for the sulfonation of N,N-dimethylaniline.

Experimental Workflow

Caption: Experimental workflow for the sulfonation of N,N-dimethylaniline.

References

Application Notes and Protocols: Sulfonated N,N-Dimethylaniline in Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals